molecular formula C15H13NO B11760540 1-Phenyl-3-(phenylamino)prop-2-en-1-one

1-Phenyl-3-(phenylamino)prop-2-en-1-one

Cat. No.: B11760540
M. Wt: 223.27 g/mol
InChI Key: KTJZOKJJOYMVPV-UHFFFAOYSA-N
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Description

1-Phenyl-3-(phenylamino)prop-2-en-1-one is an organic compound with the molecular formula C15H13NO. It is known for its stable structure and low toxicity, making it a valuable compound in various scientific and industrial applications. This compound is often used as a base-type corrosion inhibitor and has been studied for its electrochemical and thermodynamic properties .

Preparation Methods

The synthesis of 1-Phenyl-3-(phenylamino)prop-2-en-1-one typically involves the reaction of aniline with benzaldehyde in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

1-Phenyl-3-(phenylamino)prop-2-en-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .

Scientific Research Applications

1-Phenyl-3-(phenylamino)prop-2-en-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-Phenyl-3-(phenylamino)prop-2-en-1-one exerts its effects involves its interaction with molecular targets such as metal surfaces or biological enzymes. In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective film that prevents corrosion. This adsorption process is spontaneous and involves chemisorption, where the compound forms strong chemical bonds with the metal surface .

In biological systems, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial for its potential therapeutic applications .

Comparison with Similar Compounds

1-Phenyl-3-(phenylamino)prop-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its stable structure, low toxicity, and versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

3-anilino-1-phenylprop-2-en-1-one

InChI

InChI=1S/C15H13NO/c17-15(13-7-3-1-4-8-13)11-12-16-14-9-5-2-6-10-14/h1-12,16H

InChI Key

KTJZOKJJOYMVPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2

Origin of Product

United States

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